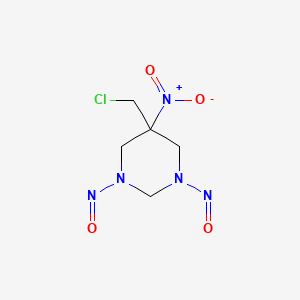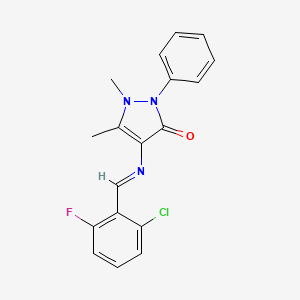
Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane is a heterocyclic compound that contains both nitro and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a diazinane derivative followed by chloromethylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction parameters to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups results in the formation of dinitro derivatives, while reduction of the nitro groups yields amine derivatives.
Aplicaciones Científicas De Investigación
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane: shares similarities with other nitro and nitroso compounds, such as nitrosamines and nitroalkanes.
Nitrosamines: These compounds also contain nitroso groups and are known for their biological activity.
Nitroalkanes: These compounds contain nitro groups and are used in various chemical reactions.
Uniqueness
The uniqueness of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88820-11-5 |
|---|---|
Fórmula molecular |
C5H8ClN5O4 |
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane |
InChI |
InChI=1S/C5H8ClN5O4/c6-1-5(11(14)15)2-9(7-12)4-10(3-5)8-13/h1-4H2 |
Clave InChI |
YQTLDAGCSBQKJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(CN1N=O)N=O)(CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)

![N-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyano-4-methylbenzenesulfonamide](/img/structure/B15014783.png)

![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B15014789.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B15014809.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
